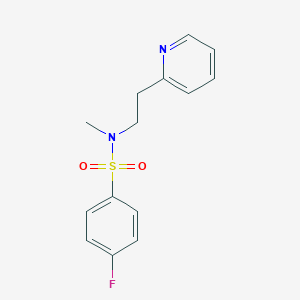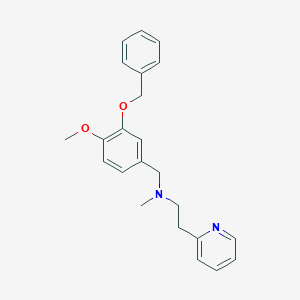
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine, also known as CPP-DP, is a synthetic compound that has gained attention in the scientific community for its potential applications in neuroscience research. CPP-DP is a piperazine derivative that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity.
作用機序
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine acts as a selective antagonist of the NMDA receptor by binding to a specific site on the receptor and blocking the binding of glutamate, the primary neurotransmitter that activates the receptor. This blockade of NMDA receptors leads to a decrease in the influx of calcium ions into neurons, which is thought to be responsible for the neuroprotective effects of NMDA receptor antagonists.
Biochemical and Physiological Effects:
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. For example, 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine has been shown to reduce the excitotoxicity of glutamate in the brain, which is thought to be a major contributor to neuronal damage in various neurological disorders. In addition, 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine has been shown to improve cognitive function and reduce anxiety in animal models.
実験室実験の利点と制限
One advantage of using 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its selectivity for the NMDA receptor, which allows researchers to study the specific effects of NMDA receptor blockade without interfering with other neurotransmitter systems. However, a limitation of using 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine is its relatively low potency compared to other NMDA receptor antagonists, which may require higher doses to achieve the desired effects.
将来の方向性
There are many potential future directions for research on 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine and NMDA receptor antagonists more broadly. For example, researchers may investigate the potential therapeutic effects of NMDA receptor antagonists in other neurological disorders, such as traumatic brain injury or stroke. In addition, researchers may explore the use of NMDA receptor antagonists in combination with other drugs or therapies to enhance their effectiveness. Finally, researchers may continue to investigate the mechanisms underlying the neuroprotective effects of NMDA receptor antagonists, which could lead to the development of new drugs for the treatment of neurological disorders.
合成法
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzoic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentyl-2,3-dimethoxybenzoate with piperazine in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine has been used in a variety of scientific studies to investigate the role of NMDA receptors in various physiological and pathological processes. For example, 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine has been used to study the effects of NMDA receptor blockade on synaptic plasticity and memory formation in animal models. In addition, 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine has been used to investigate the potential therapeutic effects of NMDA receptor antagonists in various neurological disorders, such as depression, schizophrenia, and Alzheimer's disease.
特性
製品名 |
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine |
|---|---|
分子式 |
C21H30N2O4 |
分子量 |
374.5 g/mol |
IUPAC名 |
3-cyclopentyl-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H30N2O4/c1-26-18-9-5-8-17(20(18)27-2)21(25)23-14-12-22(13-15-23)19(24)11-10-16-6-3-4-7-16/h5,8-9,16H,3-4,6-7,10-15H2,1-2H3 |
InChIキー |
VMPYRUZWLUXOKR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3 |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)

![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)

![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)